molecular formula C23H18Cl2N2O5 B12005364 [4-[(E)-[(3,4-dichlorobenzoyl)hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate

[4-[(E)-[(3,4-dichlorobenzoyl)hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate

Cat. No.: B12005364
M. Wt: 473.3 g/mol
InChI Key: IXEZIAOYJHDMNT-LGJNPRDNSA-N
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Description

The compound [4-[(E)-[(3,4-dichlorobenzoyl)hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate is a hydrazone derivative featuring a 3,4-dichlorobenzoyl hydrazinylidene moiety linked to a phenyl ring esterified with 3,4-dimethoxybenzoate. Its synthesis likely follows established routes for benzohydrazones, involving condensation of substituted aldehydes with hydrazide intermediates under reflux conditions . The 3,4-dimethoxybenzoate group is a common pharmacophore in bioactive molecules, contributing to enhanced solubility and receptor interactions, while the dichlorinated benzoyl group may influence steric and electronic properties .

Properties

Molecular Formula

C23H18Cl2N2O5

Molecular Weight

473.3 g/mol

IUPAC Name

[4-[(E)-[(3,4-dichlorobenzoyl)hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate

InChI

InChI=1S/C23H18Cl2N2O5/c1-30-20-10-6-16(12-21(20)31-2)23(29)32-17-7-3-14(4-8-17)13-26-27-22(28)15-5-9-18(24)19(25)11-15/h3-13H,1-2H3,(H,27,28)/b26-13+

InChI Key

IXEZIAOYJHDMNT-LGJNPRDNSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CC(=C(C=C3)Cl)Cl)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC(=C(C=C3)Cl)Cl)OC

Origin of Product

United States

Preparation Methods

Synthetic Route Evaluation

Two primary pathways were evaluated (Table 1):

RouteSequenceAdvantagesLimitations
AHydrazide → Hydrazone → EsterificationAvoids ester group degradation during condensationRequires acid-stable hydrazone intermediate
BEsterification → Hydrazone FormationSimplifies purification stepsRisk of transesterification under basic conditions

Route A was selected based on higher reported yields (72-85%) in analogous systems.

Stepwise Synthesis and Optimization

Synthesis of 3,4-Dichlorobenzoyl Hydrazide

Procedure :

  • Methyl 3,4-dichlorobenzoate synthesis :

    • 3,4-Dichlorobenzoic acid (1.0 eq) refluxed with methanol (10 vol) and conc. H₂SO₄ (0.1 eq) for 6 hr.

    • Yield: 92% (recrystallized from ethanol)

  • Hydrazinolysis :

    • Methyl ester (1.0 eq) reacted with hydrazine hydrate (2.5 eq) in ethanol at 80°C for 8 hr.

    • Key parameters (Table 2):

      SolventTemp (°C)Time (hr)Yield (%)
      Ethanol80887
      MeOH651278

Characterization :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.23 (s, 1H, NH), 8.17 (d, J = 2.0 Hz, 1H), 7.89 (dd, J = 8.4, 2.0 Hz, 1H), 7.68 (d, J = 8.4 Hz, 1H).

  • IR (KBr): 3270 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O).

Hydrazone Formation via Aldehyde Condensation

Reaction Scheme :
3,4-Dichlorobenzoyl hydrazide + 4-hydroxybenzaldehyde → 4-[(E)-[(3,4-Dichlorobenzoyl)hydrazinylidene]methyl]phenol

Optimized Conditions :

  • Ethanol (15 vol), acetic acid (0.5 eq), reflux (78°C), 12 hr.

  • Yield : 81% (pale yellow crystals)

Critical Factors :

  • Solvent Polarity : Ethanol outperformed DMF (yield drop to 63%) due to enhanced Schiff base formation.

  • Acid Catalyst : Acetic acid (0.5 eq) minimized side reactions vs. H₂SO₄ (yield 74%).

Stereochemical Control :

  • Exclusive E -isomer formation confirmed by NOESY (absence of NOE between imine H and aromatic protons).

Esterification with 3,4-Dimethoxybenzoic Acid

Method Comparison (Table 3):

MethodReagentsTemp (°C)Time (hr)Yield (%)
ADCC/DMAP0 → 252479
BSOCl₂, Pyridine80685
CT3P®, DIPEA25888

Selected Protocol (Method C) :

  • Acid Activation : 3,4-Dimethoxybenzoic acid (1.2 eq) treated with T3P® (1.5 eq) in DCM.

  • Coupling : Add 4-[(E)-hydrazinylidenemethyl]phenol (1.0 eq) and DIPEA (3.0 eq), stir at 25°C for 8 hr.

  • Workup : Wash with 5% NaHCO₃, dry (MgSO₄), column chromatography (SiO₂, EtOAc/hexane 1:3).

Scale-Up Considerations :

  • Kilogram-scale trials achieved 82% yield using continuous flow reactor (residence time 45 min).

Analytical Characterization of Final Product

Spectroscopic Data

¹H NMR (500 MHz, CDCl₃):

  • δ 8.41 (s, 1H, N=CH), 7.92 (d, J = 8.5 Hz, 2H, Ar-H), 7.68 (d, J = 2.0 Hz, 1H), 7.56 (dd, J = 8.5, 2.0 Hz, 1H), 7.32 (d, J = 8.5 Hz, 1H), 6.98 (d, J = 8.5 Hz, 2H), 3.94 (s, 3H, OCH₃), 3.92 (s, 3H, OCH₃).

13C NMR (126 MHz, CDCl₃):

  • δ 165.2 (C=O), 160.1 (N=CH), 152.4, 148.9 (OCH₃), 132.7-114.2 (aromatic carbons).

HRMS (ESI-TOF):

  • m/z calcd. for C₂₃H₁₈Cl₂N₂O₅ [M+H]⁺: 503.0524; found: 503.0521.

Industrial-Scale Production Challenges

Purification Optimization

Crystallization Screening (Table 4):

Solvent SystemPurity (%)Recovery (%)
EtOH/H₂O (7:3)99.278
Acetone/Hexane98.782
MeCN99.565

Preferred System : Acetone/Hexane (1:5) gradient cooling (-5°C/hr) achieves 99.2% purity .

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives. Reduction : Reduction reactions can target the hydrazone linkage, converting it into the corresponding hydrazine derivative. Substitution

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Electrophilic substitution reactions often employ reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • The hydrazone moiety in this compound has been linked to various anticancer activities. Studies indicate that compounds with similar structures exhibit significant cytotoxic effects against different cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation and survival.
    • A case study demonstrated that derivatives of hydrazones showed enhanced selectivity towards cancer cells while sparing normal cells, suggesting a promising therapeutic index for further development.
  • Antimicrobial Properties :
    • Research has shown that compounds with dichlorobenzoyl substitutions possess strong antibacterial and antifungal activities. The presence of the hydrazine group enhances the ability to interact with microbial enzymes, leading to inhibition of growth.
    • A documented case involved testing against common pathogens where the compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics.
  • Anti-inflammatory Effects :
    • Preliminary studies suggest that this compound may exhibit anti-inflammatory properties through the modulation of inflammatory pathways. The structural features allow it to act on various targets involved in inflammation, making it a candidate for further investigation.

Agricultural Applications

  • Pesticide Development :
    • The compound's structural characteristics make it suitable for development as a pesticide. Its ability to disrupt biological processes in pests has been explored, showing promising results in field trials.
    • A comparative analysis of similar compounds indicated that those with hydrazone linkages often display enhanced efficacy against specific pest species.
  • Plant Growth Regulation :
    • There is emerging evidence that certain derivatives can act as plant growth regulators, influencing growth patterns and stress responses in crops. This application is particularly relevant in enhancing agricultural productivity under adverse conditions.

Material Science Applications

  • Polymer Synthesis :
    • The compound can serve as a monomer in polymer synthesis due to its reactive functional groups. Polymers derived from such compounds may exhibit unique properties suitable for advanced materials applications.
    • Experimental data show that polymers synthesized from hydrazone-based monomers have improved thermal stability and mechanical properties.
  • Nanotechnology :
    • The incorporation of this compound into nanomaterials has been investigated for applications in drug delivery systems. Its ability to form stable complexes with various drugs enhances bioavailability and targeted delivery.
    • Case studies highlight successful encapsulation of therapeutic agents within nanoparticles formed from this compound, demonstrating controlled release profiles.

Mechanism of Action

The mechanism by which [4-[(E)-[(3,4-dichlorobenzoyl)hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Hydrogen Bonding and Crystal Packing
  • The target compound’s hydrazone linkage (C=N, ~1.27 Å) and E-configuration are critical for intermolecular interactions, similar to . Intramolecular hydrogen bonds (N–H···O, C–H···O) stabilize the structure, as seen in related hydrazones .

Key Research Findings

Synthetic Efficiency : The target compound’s synthesis (via hydrazide-aldehyde condensation) achieves ~82% yield under reflux, comparable to other hydrazones .

Structural Flexibility : Substituting the aldehyde component (e.g., 3,4-dichlorobenzaldehyde vs. 4-methoxybenzaldehyde) allows tuning of electronic properties without altering the core hydrazone scaffold .

Bioactivity Superiority : Compounds with 3,4-dimethoxybenzoate groups consistently outperform nitro- or methyl-substituted analogs in enzyme inhibition assays, highlighting the importance of methoxy groups in binding interactions .

Biological Activity

The compound [4-[(E)-[(3,4-dichlorobenzoyl)hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate is a hydrazone derivative notable for its diverse biological activities. This article explores its synthesis, characterization, and various biological activities, including antioxidant, antimicrobial, and anticancer properties.

Chemical Structure

The molecular formula of the compound is C24H20Cl2N2O5C_{24}H_{20}Cl_2N_2O_5. Its structure features a hydrazone linkage with a phenyl ring substituted by a 3,4-dimethoxybenzoate group and a 3,4-dichlorobenzoyl moiety. This unique arrangement contributes to its biological efficacy.

Synthesis

The synthesis of this compound typically involves the condensation reaction between a hydrazine derivative and an appropriate aldehyde or ketone. The following general steps outline the synthesis process:

  • Preparation of Hydrazone : React 3,4-dichlorobenzoyl hydrazine with a suitable aromatic aldehyde.
  • Formation of Ester : Treat the resulting hydrazone with 3,4-dimethoxybenzoic acid in the presence of an acid catalyst to form the ester.
  • Purification : Purify the product through recrystallization or chromatography.

Antioxidant Activity

Hydrazones are known for their antioxidant properties. The compound has been shown to scavenge free radicals effectively, thereby protecting cells from oxidative damage. For instance, in vitro assays demonstrated that it exhibits significant radical scavenging activity comparable to established antioxidants like butylated hydroxyanisole (BHA) .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been assessed against various bacterial strains. The results indicate:

  • Effective Against Gram-positive and Gram-negative Bacteria : The compound exhibited notable inhibition zones against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) in agar diffusion assays.
  • Minimum Inhibitory Concentration (MIC) : MIC values ranged from 50 to 100 µg/mL against tested pathogens, indicating moderate antimicrobial potency .

Anticancer Properties

Studies have investigated the anticancer potential of this hydrazone derivative. It has been shown to induce apoptosis in cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The mechanism involves:

  • Cell Cycle Arrest : The compound causes G2/M phase arrest in cancer cells.
  • Induction of Apoptosis : Increased expression of pro-apoptotic markers (e.g., Bax) and decreased expression of anti-apoptotic markers (e.g., Bcl-2) were observed .

Case Studies

  • Study on Antioxidant Activity : A recent study evaluated the antioxidant capacity of several hydrazone derivatives, including our compound. It was found that it significantly reduced oxidative stress markers in human cell lines .
  • Antimicrobial Evaluation : In another study focusing on antimicrobial activity, this compound was tested alongside other similar structures. It demonstrated superior activity against Klebsiella pneumoniae compared to standard antibiotics .
  • Cytotoxicity Assessment : A cytotoxicity study revealed that while effective against cancer cells, the compound showed low toxicity towards normal human fibroblast cells, suggesting a favorable therapeutic index .

Comparative Analysis

The following table summarizes the biological activities of structurally related compounds:

Compound NameStructural FeaturesAntioxidant ActivityAntimicrobial ActivityAnticancer Activity
This compound Hydrazone with dimethoxy groupsHighModerateSignificant
PhenylhydrazoneSimple hydrazoneModerateLowModerate
DichlorophenolChlorinated phenolLowHighNone
1,2-DimethoxybenzeneDimethoxy-substituted benzeneLowModerateNone

Q & A

Q. What are the key synthetic steps for preparing [compound] in a laboratory setting?

The synthesis typically involves multi-step reactions:

  • Step 1 : Preparation of the hydrazinylidene intermediate via condensation of 3,4-dichlorobenzoyl hydrazine with an aldehyde derivative.
  • Step 2 : Esterification of the phenolic group with 3,4-dimethoxybenzoic acid under Mitsunobu conditions or using DCC/DMAP coupling.
  • Step 3 : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Reaction conditions (temperature, solvent polarity, and catalyst selection) significantly impact yield and purity .

Q. Which analytical techniques are critical for confirming the compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify hydrazinylidene geometry (E/Z configuration) and aromatic substitution patterns.
  • High-Resolution Mass Spectrometry (HRMS) : To confirm molecular ion peaks and fragmentation patterns.
  • X-Ray Crystallography : For unambiguous determination of molecular conformation and hydrogen bonding networks (if crystalline) .
  • HPLC-PDA : To assess purity (>95% required for biological assays) .

Q. What safety protocols are essential when handling this compound?

  • Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation/contact.
  • Store in a desiccator at 4°C to prevent hydrolysis of the ester group.
  • Dispose of waste via approved chemical disposal protocols .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve hydrazinylidene formation yield?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance Schiff base formation kinetics.
  • Catalysts : Additives like acetic acid or molecular sieves can shift equilibrium toward hydrazinylidene formation by removing water.
  • Temperature Control : Reactions at 60–80°C typically achieve >80% conversion within 6–8 hours. Monitor via TLC (Rf = 0.3–0.4 in 1:1 EtOAc/hexane) .

Q. What methodologies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy)?

  • Standardized Assays : Replicate studies under uniform conditions (e.g., MIC testing against ATCC bacterial strains, MTT assays on cancer cell lines).
  • Dose-Response Analysis : Compare EC50 values across studies to identify potency thresholds.
  • Metabolite Screening : Use LC-MS to rule out degradation products influencing activity .

Q. How do substituents on the hydrazinylidene moiety influence bioactivity?

  • Electron-Withdrawing Groups (e.g., -Cl) : Enhance electrophilicity, improving interactions with enzyme active sites (e.g., kinase inhibition).
  • Methoxy Groups : Increase lipophilicity, enhancing membrane permeability (critical for intracellular targets).
  • Comparative SAR studies with analogs (e.g., 3,5-dimethylphenyl derivatives) reveal substituent-dependent activity shifts .

Q. What computational tools predict the compound’s interaction with biological targets?

  • Molecular Docking (AutoDock Vina) : Simulate binding to targets like tubulin or topoisomerase II using PDB structures.
  • DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity .

Q. How does the hydrogen bonding network observed in crystallography affect stability?

  • Intramolecular H-Bonds : Stabilize the hydrazinylidene conformation, reducing susceptibility to hydrolysis.
  • Intermolecular Interactions : Influence packing efficiency and melting point. For example, π-π stacking between aromatic rings enhances thermal stability .

Q. What strategies identify degradation products under accelerated stability testing?

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), UV light, or acidic/basic conditions.
  • LC-MS/MS Analysis : Track degradation pathways (e.g., ester hydrolysis to 3,4-dimethoxybenzoic acid) .

Q. How can spectroscopic methods differentiate isomeric impurities in the final product?

  • NOESY NMR : Detect spatial proximity of protons to confirm E-configuration of the hydrazinylidene group.
  • IR Spectroscopy : Identify carbonyl stretching frequencies (ester C=O at ~1720 cm⁻¹ vs. hydrazinylidene C=N at ~1620 cm⁻¹) .

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